An In-depth Technical Guide to the Chemical Structure and Synthesis of 8-Bromo-2-chloro-7-methylquinazolin-4-amine
An In-depth Technical Guide to the Chemical Structure and Synthesis of 8-Bromo-2-chloro-7-methylquinazolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for 8-Bromo-2-chloro-7-methylquinazolin-4-amine. This molecule belongs to the quinazoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules, including approved anticancer drugs. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed protocols based on established methodologies for analogous structures, a thorough analytical profile, and insights into its potential applications.
Introduction to the Quinazoline Scaffold
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2] Several FDA-approved drugs, such as gefitinib and erlotinib, feature a 4-aminoquinazoline core and function as potent tyrosine kinase inhibitors in cancer therapy. The versatile nature of the quinazoline ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.
The compound of interest, 8-Bromo-2-chloro-7-methylquinazolin-4-amine, incorporates several key structural features: a bromine atom at position 8, a chlorine atom at position 2, a methyl group at position 7, and an amine group at position 4. These substituents are expected to significantly influence the molecule's reactivity, lipophilicity, and potential interactions with biological targets.
Chemical Structure and Properties
A thorough understanding of the chemical properties of 8-Bromo-2-chloro-7-methylquinazolin-4-amine is fundamental for its synthesis, characterization, and application in drug discovery programs.
| Property | Value | Source |
| IUPAC Name | 8-Bromo-2-chloro-7-methylquinazolin-4-amine | N/A |
| CAS Number | 1388033-16-6 | N/A |
| Molecular Formula | C₉H₇BrClN₃ | N/A |
| Molecular Weight | 272.53 g/mol | N/A |
| SMILES | CC1=C(Br)C2=C(C=C1)N=C(N)C(=N2)Cl | N/A |
| InChI Key | (Predicted) | N/A |
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 8-Bromo-2-chloro-7-methylquinazolin-4-amine.
Step 1: Synthesis of 8-Bromo-7-methylquinazoline-2,4(1H,3H)-dione
The initial step involves the construction of the quinazolinedione ring system from an appropriately substituted anthranilic acid.
Causality behind Experimental Choices: The reaction of an anthranilic acid with a source of carbon and nitrogen, such as urea or potassium cyanate, is a standard and reliable method for the formation of the quinazolinedione core.[3][4] The reaction proceeds via an initial acylation followed by an intramolecular cyclization. Heating is necessary to drive the reaction to completion.
Experimental Protocol (Analogous Procedure):
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To a round-bottom flask, add 2-amino-3-bromo-4-methylbenzoic acid (1.0 eq) and urea (3.0 eq).
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Heat the mixture to 180-200 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Cool the reaction mixture to room temperature, and treat with an aqueous solution of sodium hydroxide (2M) to dissolve the product.
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Filter the solution to remove any insoluble impurities.
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Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
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Collect the solid by filtration, wash with water, and dry under vacuum to yield 8-Bromo-7-methylquinazoline-2,4(1H,3H)-dione.
Step 2: Synthesis of 8-Bromo-2,4-dichloro-7-methylquinazoline
The conversion of the quinazolinedione to the corresponding dichloroquinazoline is a crucial activation step for the subsequent amination.
Causality behind Experimental Choices: Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorine atoms.[5] The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. A high-boiling point solvent or neat POCl₃ with heating is typically required.
Experimental Protocol (Analogous Procedure):
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In a round-bottom flask equipped with a reflux condenser, suspend 8-Bromo-7-methylquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (10-15 eq).
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Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.
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Heat the mixture to reflux (approximately 110 °C) for 4-8 hours, monitoring the reaction by TLC.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as aqueous ammonia or sodium bicarbonate, to precipitate the product.
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Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford 8-Bromo-2,4-dichloro-7-methylquinazoline.
Step 3: Synthesis of 8-Bromo-2-chloro-7-methylquinazolin-4-amine
The final step involves the regioselective displacement of the more reactive C4-chloro substituent with an amino group.
Causality behind Experimental Choices: The chlorine atom at the C4 position of a 2,4-dichloroquinazoline is significantly more susceptible to nucleophilic aromatic substitution than the chlorine at the C2 position.[6] This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom (N3). The reaction with ammonia or an ammonia equivalent will therefore selectively occur at the C4 position under controlled conditions.
Experimental Protocol (Analogous Procedure):
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Dissolve 8-Bromo-2,4-dichloro-7-methylquinazoline (1.0 eq) in a suitable solvent such as isopropanol or dioxane.
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Bubble ammonia gas through the solution at room temperature or use a solution of ammonia in the chosen solvent.
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Stir the reaction mixture at room temperature to 60 °C for 2-6 hours, monitoring for the disappearance of the starting material by TLC.
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Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with water or a non-polar solvent like hexane to precipitate the product.
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Collect the solid by filtration, wash with water, and dry under vacuum.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 8-Bromo-2-chloro-7-methylquinazolin-4-amine.
Analytical Profile and Characterization
The structural elucidation and purity assessment of 8-Bromo-2-chloro-7-methylquinazolin-4-amine would rely on a combination of spectroscopic techniques. The following is a predicted analytical profile based on data from structurally similar compounds.
Caption: Analytical workflow for the characterization of 8-Bromo-2-chloro-7-methylquinazolin-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring and the methyl group protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the bromo, chloro, and amino substituents. The aromatic protons are anticipated to appear in the range of δ 7.0-8.5 ppm. The methyl protons will likely appear as a singlet around δ 2.3-2.6 ppm. The protons of the amino group may appear as a broad singlet.[2]
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms attached to the electronegative bromine and chlorine atoms will be shifted downfield. Aromatic carbons are expected in the δ 110-160 ppm range. The methyl carbon should appear upfield, typically around δ 15-25 ppm.[7]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and obtaining structural information through fragmentation patterns.
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Molecular Ion Peak: The mass spectrum should exhibit a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in prominent peaks at m/z corresponding to the different isotopic combinations.
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Fragmentation Pattern: Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen radicals.[8] The initial fragmentation is likely to be the loss of a bromine radical (Br•) followed by the loss of a chlorine radical (Cl•) or vice versa. Further fragmentation of the quinazoline ring may also be observed.
Infrared (IR) Spectroscopy
IR spectroscopy will help to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:
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N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹.
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C=N and C=C stretching vibrations of the quinazoline ring system in the 1500-1650 cm⁻¹ region.
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C-H stretching of the methyl and aromatic groups around 2900-3100 cm⁻¹.
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C-Cl and C-Br stretching vibrations in the fingerprint region below 1000 cm⁻¹.
Applications in Drug Development
The 4-aminoquinazoline scaffold is a cornerstone in the development of kinase inhibitors for oncology.[9] The structural features of 8-Bromo-2-chloro-7-methylquinazolin-4-amine suggest its potential as a valuable intermediate or a final active pharmaceutical ingredient in this area.
-
Kinase Inhibition: The 4-aminoquinazoline moiety is known to mimic the adenine ring of ATP and bind to the ATP-binding pocket of various kinases. The substituents at positions 2, 7, and 8 can be strategically chosen to enhance binding affinity and selectivity for specific kinase targets.
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Structure-Activity Relationship (SAR) Studies: This compound can serve as a key building block for the synthesis of a library of analogs. By modifying the substituents, researchers can systematically explore the structure-activity relationships and optimize the pharmacological profile of lead compounds. The bromine at position 8, for instance, can be a handle for further functionalization via cross-coupling reactions.
Conclusion
8-Bromo-2-chloro-7-methylquinazolin-4-amine is a substituted quinazoline with significant potential in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. While a dedicated synthetic procedure is not prominent in the literature, a reliable and efficient synthesis can be proposed based on established chemical transformations of the quinazoline ring system. This technical guide provides a comprehensive framework for its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development. The detailed protocols and analytical insights are intended to facilitate further investigation and exploitation of this promising chemical entity.
References
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- El-Azab, A. S., et al. (2013). Synthesis, characterization, and in vitro anticancer evaluation of some novel 2,4,6-trisubstituted quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4889-4894.
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- Jain, S., & Sharma, S. (2016). Quinazoline: A versatile scaffold. European Journal of Medicinal Chemistry, 113, 246-271.
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PubChem. (n.d.). 8-Bromo-2-chloro-7-methylquinazoline. Retrieved from [Link]
- Reddy, T. R., et al. (2017). Synthesis and biological evaluation of novel quinazoline derivatives as potential anticancer agents. Medicinal Chemistry Research, 26(10), 2467-2479.
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- Zhang, J., et al. (2017). A review on recent developments of quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry, 142, 1-17.
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